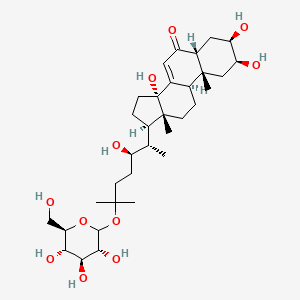
Ecdysone 25-O-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ecdysone 25-O-D-glucopyranoside is a D-glucoside. It derives from an ecdysone.
Applications De Recherche Scientifique
Biological Significance
Ecdysone and its derivatives are known to regulate critical physiological processes in insects, such as molting, growth, and reproduction. The formation of Ecdysone 25-O-glucopyranoside from ecdysone has been observed in various organisms, indicating its potential metabolic significance. For instance, in the nematode Parascaris equorum, this compound was identified as a major metabolite following ecdysone administration, suggesting its role in the organism's hormonal regulation .
Insect Growth Regulators
Ecdysteroids, including this compound, have been explored as insect growth regulators (IGRs). Their ability to mimic natural hormones can disrupt normal development in pests, making them valuable in pest management strategies. Research indicates that low doses of ecdysteroids can promote beneficial effects on non-target species while effectively controlling pest populations. This duality makes them attractive alternatives to synthetic pesticides .
Enhancing Crop Yield
Studies have shown that applying ecdysteroids can enhance growth and yield in various crops. For example, treatments with this compound have demonstrated increased biomass and improved resistance to environmental stressors in plants. The mechanism behind this effect is thought to involve the modulation of plant hormonal pathways that regulate growth and stress responses .
Anabolic Effects
Ecdysteroids are being investigated for their anabolic properties, particularly concerning muscle growth and recovery. This compound has shown promise in stimulating protein synthesis and enhancing muscle mass in animal models. This has implications for treating conditions like sarcopenia and muscular dystrophies .
Antidiabetic Properties
Emerging research suggests that this compound may possess antidiabetic effects. Studies indicate that it can improve insulin sensitivity and glucose metabolism in mammals, making it a candidate for developing therapeutic agents for diabetes management .
Cosmetic Applications
Ecdysteroids are increasingly being incorporated into cosmetic formulations due to their skin-rejuvenating properties. This compound has been shown to promote skin cell regeneration and improve skin elasticity. Its application in topical formulations aims to harness these benefits for anti-aging products .
Summary of Applications
| Application Area | Specific Uses | Mechanism/Effect |
|---|---|---|
| Agriculture | Insect growth regulators | Disrupts hormonal regulation in pests |
| Enhances crop yield | Modulates plant hormonal pathways | |
| Medical | Anabolic effects | Stimulates protein synthesis |
| Antidiabetic properties | Improves insulin sensitivity | |
| Cosmetic | Skin rejuvenation | Promotes cell regeneration |
Case Studies
- Insect Growth Regulation : A study demonstrated that this compound applied at low concentrations effectively reduced the growth of Spodoptera frugiperda larvae while promoting beneficial insect populations .
- Muscle Recovery : In a controlled trial with rats, administration of this compound resulted in a significant increase in muscle mass compared to control groups, supporting its potential use as a nutritional supplement for athletes .
- Cosmetic Formulation : A formulation containing this compound was evaluated for its efficacy in improving skin hydration and elasticity over eight weeks, showing promising results compared to standard moisturizers .
Propriétés
Formule moléculaire |
C33H54O11 |
|---|---|
Poids moléculaire |
626.8 g/mol |
Nom IUPAC |
(2S,3R,5R,9R,10R,13R,14S,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methyl-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C33H54O11/c1-16(21(35)8-9-30(2,3)44-29-28(41)27(40)26(39)25(15-34)43-29)17-7-11-33(42)19-12-22(36)20-13-23(37)24(38)14-31(20,4)18(19)6-10-32(17,33)5/h12,16-18,20-21,23-29,34-35,37-42H,6-11,13-15H2,1-5H3/t16-,17+,18-,20-,21+,23+,24-,25+,26+,27-,28+,29?,31+,32+,33+/m0/s1 |
Clé InChI |
YJBCWBWOULRKGL-OKFUDBSCSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES canonique |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)OC5C(C(C(C(O5)CO)O)O)O)O |
Synonymes |
ecdysone 25-O-glucopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















